molecular formula C22H24N2O5 B10825979 (-)-1,3,4,14B-tetrahydro-2,7-dimethyl-2H-dibenzo[b,f]pyrazino[1,2-d][1,4]oxazepine maleate CAS No. 40132-36-3

(-)-1,3,4,14B-tetrahydro-2,7-dimethyl-2H-dibenzo[b,f]pyrazino[1,2-d][1,4]oxazepine maleate

Cat. No.: B10825979
CAS No.: 40132-36-3
M. Wt: 396.4 g/mol
InChI Key: AWRICOJVWDPBQF-BTJKTKAUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(-)-1,3,4,14B-tetrahydro-2,7-dimethyl-2H-dibenzo[b,f]pyrazino[1,2-d][1,4]oxazepine maleate is a useful research compound. Its molecular formula is C22H24N2O5 and its molecular weight is 396.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

(-)-1,3,4,14B-tetrahydro-2,7-dimethyl-2H-dibenzo[b,f]pyrazino[1,2-d][1,4]oxazepine maleate is a compound with notable pharmacological properties. It has been investigated for its potential therapeutic applications, particularly in the context of migraine treatment and as an anti-cancer agent. This article provides a detailed overview of its biological activity based on diverse research findings.

  • Molecular Formula : C18H21ClN2O
  • Molecular Weight : 316.82514 g/mol
  • CAS Number : 94713-27-6
  • Chemical Structure : The compound features a tetracyclic structure which is crucial for its biological activity.

Biological Activity Overview

The biological activity of this compound can be categorized into two primary areas: anti-migraine effects and anti-cancer properties .

1. Anti-Migraine Effects

Research indicates that this compound exhibits significant anti-serotoninergic and anti-histaminic effects. A clinical study demonstrated that:

  • Dosage : Patients received 15 mg daily (3 x 5 mg).
  • Efficacy : 70% of patients experienced a reduction in migraine frequency from 5–30 attacks per month to 0–1 attack per month.
  • Side Effects : Minimal side effects were reported compared to traditional anti-serotonin drugs, making it suitable for long-term use in migraine prevention .

2. Anti-Cancer Properties

Recent studies have explored the cytotoxic effects of various derivatives of tetrahydropyrazino compounds against cancer cell lines. Notably:

  • Cell Lines Tested : MCF-7 (estrogen receptor-positive) and MDA-MB-468 (triple-negative breast cancer).
  • Results :
    • Compounds derived from tetrahydropyrazino structures showed selective cytotoxicity against MDA-MB-468 cells.
    • The most potent compounds exhibited GI50 values below 10 µM.
    • Synergistic effects were observed when combined with EGFR inhibitors like gefitinib .

Case Studies and Research Findings

A summary of key findings from various studies is presented in the table below:

Study ReferenceCompound TestedCell LineGI50 Value (µM)Observations
Org GC 94MDA-MB-468<10Significant reduction in cell viability
Various DerivativesMCF-76.57 - 19.9Potent activity against cancer cells
Org GC 94Clinical TrialN/A70% efficacy in reducing migraine attacks

The mechanism by which this compound exerts its effects involves:

  • Serotonin Receptor Blockade : The compound blocks serotonin receptors which are implicated in migraine pathophysiology.
  • Histamine Receptor Antagonism : Its anti-histaminic properties contribute to reduced inflammation and pain associated with migraines.
  • Cytotoxic Mechanisms : In cancer cells, it induces apoptosis through pathways influenced by Akt phosphorylation inhibition and other cellular stress responses .

Properties

CAS No.

40132-36-3

Molecular Formula

C22H24N2O5

Molecular Weight

396.4 g/mol

IUPAC Name

(Z)-but-2-enedioic acid;5,18-dimethyl-14-oxa-2,5-diazatetracyclo[13.4.0.02,7.08,13]nonadeca-1(15),8,10,12,16,18-hexaene

InChI

InChI=1S/C18H20N2O.C4H4O4/c1-13-7-8-18-15(11-13)20-10-9-19(2)12-16(20)14-5-3-4-6-17(14)21-18;5-3(6)1-2-4(7)8/h3-8,11,16H,9-10,12H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1-

InChI Key

AWRICOJVWDPBQF-BTJKTKAUSA-N

Isomeric SMILES

CC1=CC2=C(C=C1)OC3=CC=CC=C3C4N2CCN(C4)C.C(=C\C(=O)O)\C(=O)O

Canonical SMILES

CC1=CC2=C(C=C1)OC3=CC=CC=C3C4N2CCN(C4)C.C(=CC(=O)O)C(=O)O

Related CAS

85391-77-1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.